molecular formula C15H21N3 B11734054 Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine

Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B11734054
M. Wt: 243.35 g/mol
InChI Key: IHTYDLCOZFSZTH-UHFFFAOYSA-N
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Description

Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzyl group attached to a pyrazole ring, which is further substituted with a methyl and a propyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-propyl-1H-pyrazole: A precursor in the synthesis of Benzyl[(3-methyl-1-propyl-1h-pyrazol-4-yl)methyl]amine.

    Benzylpyrazole: A similar compound with a benzyl group attached to a pyrazole ring.

    1-benzyl-3-methylpyrazole: Another related compound with a different substitution pattern on the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C15H21N3/c1-3-9-18-12-15(13(2)17-18)11-16-10-14-7-5-4-6-8-14/h4-8,12,16H,3,9-11H2,1-2H3

InChI Key

IHTYDLCOZFSZTH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2

Origin of Product

United States

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